N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2-hydroxyquinoline with formaldehyde and subsequent methylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s quinoline moiety is crucial for its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including anticancer and antifungal effects.
Quinoline N-oxides: Studied for their potential as therapeutic agents.
Uniqueness
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of the quinoline and benzodioxine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-22(12-14-11-19(23)21-16-5-3-2-4-15(14)16)20(24)13-6-7-17-18(10-13)26-9-8-25-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
XFUKHSQDYNJVBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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